Product packaging for 4-(Trifluoromethyl)phenol(Cat. No.:CAS No. 402-45-9)

4-(Trifluoromethyl)phenol

Cat. No.: B195918
CAS No.: 402-45-9
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemistry and Related Disciplines

4-(Trifluoromethyl)phenol, a substituted phenol (B47542) containing a trifluoromethyl group at the para position, has emerged as a compound of considerable interest in various scientific and industrial research sectors. Its unique combination of a phenolic hydroxyl group and a trifluoromethyl substituent imparts a distinct set of properties that are highly sought after in medicinal chemistry, materials science, and agrochemical development.

The trifluoromethyl (-CF₃) group is a particularly influential substituent in the design of novel molecules for research. wikipedia.orgnih.gov Its strong electron-withdrawing nature significantly impacts the electronic properties of the parent molecule. wikipedia.org The -CF₃ group is often used to enhance lipophilicity, which can improve a compound's ability to cross biological membranes. researchgate.netbeilstein-journals.org Furthermore, the trifluoromethyl group can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. wikipedia.orgresearchgate.net This substituent is frequently employed as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic profile of a lead compound in drug discovery. wikipedia.org

The study of this compound is rooted in the broader advancements in organofluorine chemistry that gained momentum in the mid-20th century. While specific early synthesis and characterization data are dispersed throughout chemical literature, its utility as a synthetic intermediate became more prominent with the increasing demand for complex fluorinated molecules in various applications. It is recognized as a metabolite of the widely used pharmaceutical, fluoxetine (B1211875). chemicalbook.comnih.gov Research has also documented its use in the synthesis of diaryl ethers, highlighting its role as a valuable building block in organic synthesis. chemicalbook.com

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound is vibrant and multifaceted. In medicinal chemistry, it serves as a key precursor for the synthesis of novel therapeutic agents. For instance, it has been utilized in the development of arylurea derivatives with potent antibacterial activity against multidrug-resistant bacteria. The compound and its derivatives are also being investigated for their potential anticancer properties.

In materials science, the incorporation of this compound into polymer backbones is being explored to enhance thermal stability and chemical resistance in coatings and adhesives. solubilityofthings.com The unique electronic properties conferred by the trifluoromethyl group are also of interest in the development of advanced materials. chemimpex.com

Emerging trends point towards the use of this compound in the development of new agrochemicals and in electrochemical synthesis. chemimpex.comscielo.br The continuous exploration of its reactivity, such as in electrophilic trifluoromethylthiolation reactions, opens up new avenues for creating functionalized phenolic compounds with potential applications in various fields. rsc.org

Scope and Objectives of the Research Outline

This article provides a focused and comprehensive overview of the chemical compound this compound. The primary objective is to present a detailed account of its synthesis, chemical properties, reactivity, and applications in academic and industrial research, based on established scientific literature. The scope is strictly limited to the chemical and technical aspects of the compound, with an emphasis on its role as a research tool and building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)phenol
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InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
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InChI Key

BAYGVMXZJBFEMB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O
Source PubChem
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Molecular Formula

C7H5F3O
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DSSTOX Substance ID

DTXSID2075392
Record name 4-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
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CAS No.

402-45-9
Record name 4-(Trifluoromethyl)phenol
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Record name 4-Trifluoromethylphenol
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Record name α,α,α-trifluoro-p-cresol
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Record name 4-TRIFLUOROMETHYLPHENOL
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Ii. Synthetic Methodologies for 4 Trifluoromethyl Phenol and Its Derivatives in Advanced Chemical Synthesis

Established Synthetic Routes for 4-(Trifluoromethyl)phenol

Two-Step Nucleophilic Aromatic Substitution Approaches

A prominent method for the synthesis of this compound involves a two-step nucleophilic aromatic substitution (SNAr) strategy, starting from readily available 4-halobenzotrifluorides. A key variation of this approach utilizes a benzyl-protected intermediate to circumvent the direct and often harsh hydrolysis of the aryl halide.

This process begins with the reaction of a 4-trifluoromethylhalobenzene, such as 4-trifluoromethylchlorobenzene, with sodium benzylate in a suitable solvent like N,N-dimethylacetamide. This reaction forms the intermediate 4-trifluoromethylphenyl benzyl (B1604629) ether. The subsequent step involves the hydrogenolysis of this ether, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the final this compound product. epo.org

Table 1: Two-Step Nucleophilic Aromatic Substitution for this compound

Step Reactants Reagents/Catalyst Product
1 4-Trifluoromethylchlorobenzene, Sodium Benzylate N,N-Dimethylacetamide 4-Trifluoromethylphenyl benzyl ether

This table outlines the general two-step SNAr approach for synthesizing this compound.

Direct nucleophilic substitution of the halogen in 4-halobenzotrifluorides with a hydroxide (B78521) source is generally avoided. Such conditions often require high temperatures and pressures, which can lead to the undesirable hydrolysis of the trifluoromethyl group itself. epo.orggoogle.com

Alternative Synthetic Pathways

An alternative and widely used method for the preparation of trifluoromethylphenols is the diazotization of the corresponding trifluoromethylanilines, followed by hydrolysis of the resulting diazonium salt. google.comepo.org For the synthesis of this compound, this would conceptually involve the diazotization of 4-(trifluoromethyl)aniline. However, this route is considered less attractive for the para-isomer due to challenges in the regioselective synthesis of the starting aniline (B41778). The trifluoromethyl group is a meta-directing group, making the direct nitration of trifluoromethylbenzene to produce the para-nitro intermediate inefficient. epo.orggoogle.com

Despite these challenges for the para-isomer, the diazotization-hydrolysis sequence is a viable and often preferred method for other isomers, such as m-(trifluoromethyl)phenol. google.comepo.org The process typically involves treating the aniline with a diazotizing agent like sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures, followed by heating the diazonium salt solution to induce hydrolysis. google.comgoogle.com To mitigate the formation of tar-like byproducts, which can lower the yield, modifications such as the addition of urea (B33335) and performing the hydrolysis via steam distillation have been developed. google.com

Comparative Analysis of Synthetic Methodologies: Regioselectivity and Scalability

The choice of synthetic methodology for this compound is heavily influenced by factors of regioselectivity and scalability.

The two-step nucleophilic aromatic substitution approach starting from 4-halobenzotrifluorides offers excellent regioselectivity . The starting materials are defined isomers, ensuring the exclusive formation of the desired para-substituted product. This method is also well-suited for scalability , as the starting materials are commercially available and the reaction conditions, while involving multiple steps, are generally manageable on a larger scale. epo.org The protection of the phenol (B47542) as a benzyl ether elegantly sidesteps the harsh conditions that would otherwise be required for direct hydrolysis, preserving the sensitive trifluoromethyl group. epo.orggoogle.com

In contrast, the diazotization-hydrolysis pathway presents significant regioselectivity challenges for the synthesis of this compound. The meta-directing nature of the trifluoromethyl group makes the synthesis of the precursor, 4-nitrobenzotrifluoride, by direct nitration problematic, leading to a mixture of isomers. epo.orggoogle.com While this method can be highly efficient for other isomers where the starting aniline is readily accessible, its application for the para-isomer is less direct. From a scalability perspective, diazotization reactions can pose safety concerns, particularly on a large scale, due to the potentially explosive nature of diazonium salts. However, recent advancements in continuous flow reactors have shown promise in mitigating these risks and improving yields and purity for the synthesis of trifluoromethylphenols via this route. epo.org

Synthesis of Substituted this compound Derivatives

Synthesis of Halogenated Derivatives

Halogenated derivatives of this compound are important intermediates in the synthesis of various biologically active molecules. Their preparation can be achieved through several methods, including direct halogenation of this compound or by using halogenated precursors.

Direct chlorination of this compound has been described, although it can sometimes lead to mixtures of products. google.com An alternative approach is the nucleophilic aromatic substitution on a di-halogenated starting material. For instance, 2-chloro-4-(trifluoromethyl)phenol (B1586134) can be synthesized from 1,2-dichloro-4-(trifluoromethyl)benzene by reaction with potassium hydroxide in a solvent like DMSO, though this may require long reaction times. google.com

The synthesis of 2-bromo-4-(trifluoromethyl)phenol (B1271998) can be accomplished by the direct bromination of this compound with elemental bromine. google.com To circumvent the use of hazardous elemental bromine, alternative methods involving the protection of the hydroxyl group followed by lithiation and reaction with a bromine source can be employed. google.com

A general strategy for the synthesis of 2-substituted derivatives, including halogenated ones, involves the protection of the hydroxyl group of this compound, for example, as a tetrahydropyranyl (THP) ether. This protected intermediate can then be subjected to directed ortho-metalation using a strong base like butyllithium, followed by quenching with an electrophilic halogen source. google.comgoogle.com

Table 2: Synthesis of Halogenated this compound Derivatives

Derivative Starting Material Reagents Key Features
2-Chloro-4-(trifluoromethyl)phenol 1,2-Dichloro-4-(trifluoromethyl)benzene KOH, DMSO SNAr on a di-halogenated precursor

This table summarizes methods for the synthesis of specific halogenated derivatives of this compound.

Synthesis of Nitro-Substituted Derivatives

Nitro-substituted derivatives of this compound are valuable precursors for the synthesis of amines and other functionalized compounds. A common route to these derivatives is the diazotization-hydrolysis of a corresponding nitro- and trifluoromethyl-substituted aniline.

For example, 3-(trifluoromethyl)-4-nitrophenol can be prepared by the diazotization of 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the resulting diazonium salt. google.com This reaction is often carried out in a boiling mixture of an organic solvent like xylene and an aqueous solution of copper sulfate, which facilitates the decomposition of the diazonium salt to the desired phenol. google.com This method has been shown to provide high yields of the final product. google.com

Table 3: Synthesis of 3-(Trifluoromethyl)-4-nitrophenol

Starting Material Reagents Product Yield

This table details the synthesis of a nitro-substituted trifluoromethylphenol via the diazotization-hydrolysis pathway.

Synthesis of Trifluoromethylthio-Substituted Derivatives

The introduction of the trifluoromethylthio (-SCF3) group into phenolic structures is a significant strategy for modifying the biological and chemical properties of the parent molecule. The synthesis of 4-(trifluoromethylthio)phenol, an important intermediate for insecticides and miticides, can be achieved through multi-step processes. guidechem.com One route begins with nitrophenylsulfenamides, proceeding through steps of sulfenylation, chlorination, and trifluoromethylation, followed by a reduction to yield the target product with a total yield of 32.2%. guidechem.com An alternative and improved process starts from nitrochlorobenzene, involving six steps: methylthiolation, chlorination, hydrofluorination, sodium sulfide (B99878) reduction, diazotization, and hydrolysis. guidechem.com These methods highlight the chemical pathways developed to access trifluoromethylthio-substituted phenols.

Photochemical Approaches to Derivatization

Photochemical methods offer unique pathways for the derivatization of this compound. The photolysis of this compound in aqueous solutions has been studied to understand its environmental fate and transformation pathways. nih.gov Under various pH conditions (pH 5, 7, and 10) and in the presence of reactive species like hydroxyl radicals (•OH) and aqueous electrons (eaq–), this compound undergoes degradation. nih.gov A major product of this photolysis is trifluoroacetic acid (TFA), particularly when the -CF3 group is in the para position. nih.gov Additionally, other organofluorine products that retain the -CF3 motif have been observed, indicating that photochemical reactions can lead to a variety of derivatives. nih.gov Another photochemical approach is the Photo-Fries rearrangement of this compound, which can be used to synthesize derivatives like 2-hydroxy-5-trifluoromethylacetophenone. google.com

Synthesis of Diaryl Ether Derivatives Utilizing this compound

This compound is a valuable building block for the synthesis of diaryl ether derivatives, a structural motif present in many pharmaceuticals and agrochemicals. Copper-catalyzed methods provide an efficient route for this transformation. For instance, the hydroxylation of diaryliodonium salts in the presence of a copper catalyst can generate phenols, which can then react in a one-pot operation to form diaryl ethers under mild conditions. rsc.org This strategy allows for the creation of diversely functionalized diaryl ethers. By employing 4-(trifluoromethyl)phenoxide as the nucleophile in reactions with activated aryl halides or through coupling reactions, a wide range of diaryl ethers incorporating the 4-(trifluoromethyl)phenyl moiety can be synthesized.

Advanced Synthetic Strategies and Catalytic Approaches

Copper-Catalyzed C-H Trifluoromethylation of Phenol Derivatives

Direct C-H trifluoromethylation represents a highly efficient and atom-economical approach to synthesizing trifluoromethylated compounds. Copper-catalyzed methods have been developed for the direct trifluoromethylation of phenol derivatives with high regioselectivity. nih.gov In one notable strategy, the CF3 group is selectively introduced into the para-benzylic position relative to the hydroxyl group. nih.gov The choice of solvent is critical; for example, trifluoromethylation of the aromatic C-H bond occurs in alcoholic solvents. nih.govresearchgate.net These reactions often employ electrophilic trifluoromethylating agents like Togni's reagent in combination with a copper(I) catalyst, such as copper(I) iodide (CuI). nih.gov The utility of this method has been demonstrated in the synthesis of potent enzyme inhibitors. researchgate.net

Table 1: Copper-Catalyzed Trifluoromethylation of Phenol Derivatives

Substrate Catalyst Trifluoromethylating Reagent Key Feature Ref
Phenol Derivatives Copper Togni's Reagent High regioselectivity for the para-benzylic C-H bond. nih.gov
Unactivated Olefins CuCl, (MeCN)₄CuPF₆ Electrophilic Reagent 1 Allylic trifluoromethylation of terminal olefins. nih.gov

This table is interactive and allows for sorting and filtering of data.

Trifluoromethylation of Sodium Phenolate (B1203915) Derivatives

The trifluoromethylation of phenols can be effectively carried out by first converting the phenol to its more nucleophilic conjugate base, the sodium phenolate. Sodium 4-(trifluoromethyl)phenolate is a known chemical entity that can serve as a substrate in these reactions. bldpharm.com The reaction of sodium phenolates with electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents, can lead to O-trifluoromethylation, yielding aryl trifluoromethyl ethers, or C-trifluoromethylation on the aromatic ring. cas.cnchemrevlett.com The outcome of the reaction (O- vs. C-alkylation) is often dependent on the reaction conditions, including the choice of solvent, base, and the specific trifluoromethylating agent used. For example, the O-trifluoromethylation of 2,4,6-trimethylphenol (B147578) with a Togni reagent was achieved using sodium hydride (NaH) as the base. chemrevlett.com

Electrophilic Aromatic Trifluoromethylthiolation of Phenols

A highly regioselective and efficient method for introducing the trifluoromethylthio (-SCF3) group onto a phenol ring is through electrophilic aromatic substitution. rsc.org This transformation can be accomplished using N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) as a simple and easy-to-handle electrophilic reagent. rsc.orgchem960.com The reaction requires activation by a Lewis or Brønsted acid promoter, such as boron trifluoride etherate (BF3·Et2O) or triflic acid (TfOH). rsc.orgrsc.org

The functionalization is exclusively para-selective for phenols that are unsubstituted at the para-position. rsc.orgchem960.comrsc.org Conversely, para-substituted phenols yield ortho-substituted products. rsc.orgchem960.com This method is operationally simple, as it can be performed in an air atmosphere using non-dried dichloromethane (B109758) at room temperature. rsc.org The reaction is suitable for a wide range of substrates, including highly reactive and oxidation-prone phenols like catechol and pyrogallol, as well as biologically relevant molecules such as estrone (B1671321) and estradiol. rsc.orgrsc.org

Table 2: Electrophilic Aromatic Trifluoromethylthiolation of Various Phenols

Phenol Substrate Promoter Product Regioselectivity Ref
Phenol (unsubstituted) BF₃·Et₂O or TfOH para-SCF₃ product rsc.org
4-tert-butylphenol (B1678320) BF₃·Et₂O or TfOH 2-SCF₃ product rsc.org
2,6-dimethylphenol BF₃·Et₂O or TfOH 4-SCF₃ product rsc.org
Estrone BF₃·Et₂O or TfOH Biologically interesting SCF₃-analogue rsc.org
Catechol BF₃·Et₂O 4-SCF₃ derivative rsc.org

This table is interactive and allows for sorting and filtering of data.

Utilization of Togni Reagents in Trifluoromethylation

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring represents a significant transformation in medicinal and materials chemistry. Hypervalent iodine reagents, particularly those developed by Togni and coworkers, have emerged as powerful tools for electrophilic trifluoromethylation. brynmawr.eduresearchgate.net These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), offer a practical alternative to harsher methods, enabling the trifluoromethylation of various nucleophiles, including phenols, under relatively mild conditions. beilstein-journals.org

The reaction of phenols with Togni reagents is complex, as it can proceed through several competing pathways, primarily C-trifluoromethylation (substitution on the aromatic ring) and O-trifluoromethylation (formation of a trifluoromethyl ether). nih.gov The regioselectivity of C-trifluoromethylation is highly dependent on the substitution pattern of the phenol substrate. Research has shown that for phenols with unoccupied ortho or para positions, electrophilic aromatic substitution occurs, leading to C-trifluoromethylated products. brynmawr.edunih.gov For instance, the reaction of 4-tert-butylphenol with Togni Reagent II can result in bistrifluoromethylation. brynmawr.edu

However, achieving selective trifluoromethylation at the para-position to synthesize this compound directly from phenol is challenging due to the directing effects of the hydroxyl group, which tends to favor substitution at the ortho positions. brynmawr.edunih.gov Much of the reported research focuses on substrates that are already substituted at the ortho positions to direct the reaction elsewhere or on the synthesis of trifluoromethyl ethers. For example, the reaction of 2,4,6-trimethylphenol with a Togni reagent in the presence of sodium hydride resulted in a low yield (4-15%) of the O-trifluoromethylated product, with the major products arising from C-trifluoromethylation at the ortho and para positions of the aromatic ring. beilstein-journals.orgnih.gov

The data below illustrates typical outcomes when phenols are subjected to trifluoromethylation using Togni reagents, highlighting the challenge of regioselectivity.

Table 1: Representative Reactions of Phenols with Togni Reagents

Phenol SubstrateTogni ReagentConditionsPrimary Product(s)YieldReference
2,4,6-TrimethylphenolTogni Reagent IINaH, DMFC-Trifluoromethylated (ortho/para) products and O-Trifluoromethylated etherLow (4-15% for ether) nih.gov
4-tert-ButylphenolTogni Reagent IINot specifiedBistrifluoromethylated productNot specified brynmawr.edu
General Phenols (unsubstituted ortho/para)Togni Reagent IINot specifiedOrtho and/or Para C-TrifluoromethylationNot specified brynmawr.edu

While the direct synthesis of this compound from phenol using Togni reagents is not a commonly reported high-yield pathway, these reagents remain crucial for the synthesis of various trifluoromethylated phenol derivatives, where the substitution pattern of the starting material can be designed to direct the CF₃ group to the desired position. brynmawr.edu The reactivity of Togni reagents is comparable to other electrophilic trifluoromethylating agents like Umemoto's reagents, and they are valued for their stability and commercial availability. beilstein-journals.orguni-muenchen.de

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound invariably produces a crude product containing unreacted starting materials, reagents, and potential side products, such as isomeric phenols (e.g., 2-(trifluoromethyl)phenol). Achieving the high purity required for research and subsequent applications necessitates robust purification and isolation protocols. The choice of technique is guided by the physical properties of this compound, which is a solid at room temperature (melting point 45-47 °C), and the nature of the impurities.

Initial Work-Up: Liquid-Liquid Extraction Following a synthesis, the first step in isolating the crude product is typically a work-up involving liquid-liquid extraction. youtube.com This technique separates compounds based on their differential solubilities in two immiscible liquid phases, usually an organic solvent (like diethyl ether or dichloromethane) and an aqueous solution. nih.gov Since phenol and its derivatives are weakly acidic, extraction with a dilute aqueous base (e.g., sodium hydroxide solution) can be used to deprotonate the phenol, forming the water-soluble sodium phenoxide salt. quora.com This aqueous layer can then be separated from the organic layer containing non-acidic impurities. Subsequent acidification of the aqueous layer re-protonates the phenoxide, causing the purified phenol to precipitate or to be extracted back into a fresh organic solvent. quora.com This acid-base extraction is a highly effective method for separating phenols from neutral or basic impurities.

Primary Purification: Recrystallization Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. miamioh.edumt.com The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of this compound decreases, and it crystallizes out, leaving more soluble impurities behind in the solvent (mother liquor). wisc.edu The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at room temperature. mt.com For phenolic compounds, solvents like ligroin/acetone mixtures or aqueous ethanol (B145695) are often employed. google.com The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities. miamioh.edu

High-Purity Separation: Column Chromatography For separating mixtures with very similar properties, such as ortho and para isomers, or for removing impurities that co-crystallize, column chromatography is the preferred method. orgchemboulder.comyoutube.com In this technique, the crude mixture is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. A liquid mobile phase (eluent) is then passed through the column. youtube.com Separation occurs because components of the mixture travel down the column at different rates based on their polarity; less polar compounds interact less with the polar silica gel and elute faster, while more polar compounds are retained longer. orgchemboulder.com By collecting the eluent in fractions and analyzing them (e.g., by Thin-Layer Chromatography), the pure this compound can be isolated. For challenging separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed. rochester.edu

Final Purification: Distillation Although primarily a technique for liquids, vacuum distillation can also be used to purify low-melting solids like this compound. One synthetic route describes purifying the final product by distillation at a reduced pressure (6 torr), with the product distilling at 51-54 °C. epo.org This method is effective for separating the compound from non-volatile impurities.

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical ApplicationAdvantagesLimitations
Liquid-Liquid ExtractionDifferential solubility and/or acidity/basicity between two immiscible liquid phases.Initial work-up to remove bulk impurities (e.g., separating acidic phenol from neutral compounds).Fast, efficient for large-scale initial purification, good for separating compound classes.Does not separate compounds with similar solubility/acidity; generates solvent waste.
RecrystallizationDifference in solubility in a solvent at high vs. low temperatures.Primary purification of the crude solid product to obtain crystalline material.Can yield very high purity, cost-effective, scalable.Requires finding a suitable solvent; some product is always lost in the mother liquor.
Column ChromatographyDifferential adsorption/partitioning between a stationary phase (e.g., silica) and a mobile phase.Separation of isomers (ortho vs. para) and closely related impurities; purification of non-crystalline solids.High resolving power for complex mixtures, versatile.Can be slow, labor-intensive, and requires large volumes of solvent. youtube.com
Vacuum DistillationDifference in boiling points at reduced pressure.Purification of low-melting solids from non-volatile impurities.Effective for removing high-boiling or non-volatile contaminants.Requires thermal stability of the compound; less effective for separating compounds with close boiling points.

Iii. Chemical Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Phenol

General Reaction Profiles of 4-(Trifluoromethyl)phenol

Oxidation Reactions and Product Formation

The oxidation of this compound can proceed through various pathways, yielding different products depending on the oxidant and reaction conditions. For instance, oxidation can lead to the formation of quinones. Studies involving singlet molecular oxygen have shown that phenolic derivatives of α,α,α-trifluorotoluene, including this compound, are highly susceptible to photo-oxidation. rsc.orgebi.ac.uk The reaction kinetics are influenced by pH, with the phenoxide ion exhibiting a significantly higher reaction rate. rsc.orgebi.ac.uk While the primary photo-oxidation product for 3-trifluoromethylphenol is suspected to be 2-trifluoromethyl-1,4-benzoquinone, the specific quinone products from this compound oxidation require further elucidation. rsc.orgebi.ac.uk

In a different context, the oxidation of 4-(trifluoromethyl)benzaldehyde (B58038) can be a synthetic route to produce this compound. google.com Additionally, the degradation of the pharmaceutical fluoxetine (B1211875) by potassium ferrate(VI) results in the formation of this compound as a transformation product. researchgate.net

Reduction Reactions and Product Formation

The reduction of this compound can be achieved through catalytic hydrogenation. One method involves the hydrogenolysis of 4-trifluoromethylphenyl benzyl (B1604629) ether using a palladium-on-carbon catalyst to yield this compound. epo.org Another approach describes the reduction of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone with zinc powder to produce p-trifluoromethylphenol. chemicalbook.comchemicalbook.com

Furthermore, biocatalytic reduction methods have been explored for related compounds. For example, recombinant whole-cell-mediated reduction of 4-(trifluoromethyl)acetophenone can produce optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol. mdpi.com This highlights the potential of enzymatic systems in the selective reduction of trifluoromethylated aromatic compounds.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions, though the strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity and orientation of incoming substituents. For example, nitration of this compound can occur, and in related compounds like 4-(trifluoromethylthio)phenol, nitration with nitric acid yields a mono-nitrated product selectively. rsc.org Halogenation is another possible electrophilic substitution, as demonstrated by a method for synthesizing 2-chloro-4-trifluoromethylphenol through the halogenation of this compound. google.com

The trifluoromethyl group itself can be involved in reactions that resemble Friedel-Crafts-type processes under superacidic conditions, leading to the formation of carbocationic intermediates. nih.gov Additionally, this compound can undergo trifluoromethylthiolation, a reaction that introduces a trifluoromethylthio group onto the aromatic ring.

Influence of the Trifluoromethyl Group on Reactivity and Orientation

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which significantly impacts the chemical reactivity of the phenol (B47542) ring. lkouniv.ac.incdnsciencepub.com This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution, making reactions slower compared to phenol itself. lkouniv.ac.in The -CF3 group is a meta-director for electrophilic aromatic substitution. lkouniv.ac.in This is because the intermediate carbocations formed during ortho and para attack are destabilized by the adjacent, electron-deficient carbon bearing the trifluoromethyl group. lkouniv.ac.in Consequently, electrophiles preferentially attack the meta position.

The -CF3 group also increases the acidity of the phenolic hydroxyl group. For example, the pKa of 4-trifluoromethylphenol is lower than that of p-cresol, indicating it is a stronger acid. rsc.org This increased acidity is due to the stabilization of the resulting phenoxide anion by the electron-withdrawing -CF3 group. rsc.org This enhanced acidity and the electron-withdrawing nature of the -CF3 group are crucial in facilitating reactions such as spontaneous hydrolysis and defluorination. rsc.orgasm.org

Mechanistic Studies of Specific Reactions

Spontaneous Hydrolysis and Defluorination Pathways

This compound can undergo spontaneous hydrolysis and defluorination in aqueous solutions, particularly under alkaline conditions. rsc.org The primary products of this reaction are 4-hydroxybenzoic acid and fluoride (B91410) ions. rsc.orgrsc.orgrsc.orgchemrxiv.org The reaction is highly dependent on the pH of the solution, with the rate increasing at higher pH values. rsc.org This is because the deprotonation of the phenolic hydroxyl group to form the phenoxide ion is a critical step for the hydrolysis to proceed. rsc.orgrsc.orgrsc.orgchemrxiv.org

The proposed mechanism involves the formation of a quinone methide intermediate. nih.gov The process is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.orgrsc.orgchemrxiv.org The deprotonated phenolate (B1203915) facilitates a β-elimination of a fluoride ion, leading to the formation of a dearomatized quinone difluoromethide. rsc.org This reactive intermediate then undergoes further reactions, ultimately leading to the loss of the remaining fluorine atoms and the formation of 4-hydroxybenzoic acid. rsc.orgnih.gov High-resolution mass spectrometry has identified a benzoyl fluoride intermediate during the hydrolysis of this compound. rsc.orgrsc.orgrsc.orgchemrxiv.org

Studies have shown that the position of the trifluoromethyl group is critical. While 2- and 4-trifluoromethylphenol undergo this hydrolytic defluorination, the 3-isomer is resistant to hydrolysis under similar conditions. rsc.orgrsc.orgrsc.orgchemrxiv.org This is because the delocalization of the negative charge of the phenolate, which drives the β-elimination, is not possible for the meta-substituted isomer. rsc.org

Photochemical Reactions and Degradation Mechanisms

In addition to hydrolysis, 4-TFMP can undergo degradation through photochemical reactions, which represent an alternative environmental fate and can lead to different transformation products. acs.orgnih.gov

A significant photoproduct of 4-TFMP is trifluoroacetic acid (TFA). acs.orgchemrxiv.orgtiiips.com The formation of TFA from aryl-CF3 compounds like 4-TFMP is an understudied but important environmental source of this persistent pollutant. nih.govchemrxiv.org When exposed to UV-B radiation, aqueous solutions of 4-TFMP have been shown to form TFA. acs.orgnih.gov The yield of TFA is pH-dependent; under acidic conditions, a steady-state yield of up to 9.2% has been observed, while under alkaline conditions, the yield is lower, at 1.3%. acs.orgnih.govchemrxiv.org This photochemical pathway to TFA competes with the hydrolytic mechanism that results in complete defluorination. rsc.org Isotope tracking studies using ¹³CF₃-labeled 4-TFMP have helped elucidate the mechanism, showing that TFA formation occurs through multiple oxidative additions to the molecule before the aromatic ring is cleaved. nih.govtiiips.com

The table below shows the yield of TFA from the photolysis of 4-TFMP under different pH conditions.

ConditionTFA YieldReference
Acidicup to 9.2% acs.orgnih.govchemrxiv.org
Alkaline1.3% acs.orgnih.govchemrxiv.org

The photochemical transformation of 4-TFMP is mediated by reactive oxygen species (ROS). acs.orgnih.govtiiips.com These highly reactive chemicals, which include species like superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), and singlet oxygen (¹O₂), are formed during self-sensitized photolysis. acs.orgwikipedia.org For 4-TFMP, singlet oxygen and hydroxyl radicals have been identified as the key ROS driving the oxidation process that leads to the formation of TFA and other degradation products. acs.orgnih.govtiiips.com The generation of these ROS initiates a cascade of oxidative reactions, including additions to the aromatic ring, which ultimately results in ring cleavage and the release of the trifluoromethyl group as TFA. nih.govtiiips.com Besides the formation of TFA, these ROS-mediated reactions also contribute to defluorination and the formation of dimerized products. acs.orgnih.gov

Reactions with Nucleophiles in Multi-Component Systems

This compound and its derivatives can participate in multi-component reactions, acting as precursors to reactive electrophilic intermediates. nih.gov Specifically, 4-trifluoromethyl-p-quinol silyl (B83357) ethers, which are readily derived from 4-TFMP, can function as dielectrophiles. nih.govresearchgate.net In the presence of a catalyst like Indium(III) triflate (In(OTf)₃), these compounds react with various nucleophiles, including C-, N-, and S-nucleophiles, in a regioselective 1,2-addition. nih.gov This initial reaction generates highly reactive electrophilic intermediates. nih.gov

These in-situ generated electrophiles can then react with a second nucleophile in a three-component system. nih.gov This subsequent reaction, followed by spontaneous aromatization, allows for the construction of diverse and functionalized trifluoromethylated arenes in a single operation. nih.govresearchgate.net This strategy provides a divergent pathway for synthesizing complex aromatic structures from a pre-fluorinated building block. nih.gov

Furthermore, under physiological pH conditions, 4-TFMP can spontaneously hydrolyze to form a quinone methide intermediate. ebi.ac.uk This electrophilic intermediate is reactive towards nucleophiles and can be effectively trapped by the addition of glutathione (B108866). ebi.ac.uk Analysis of the resulting adduct indicates that the glutathione moiety attaches to a benzylic carbonyl group after the loss of all fluorine atoms. ebi.ac.uk

Intramolecular Transformations

Derivatives of this compound can undergo intramolecular reactions to form cyclic structures. A notable example is the intramolecular sulfenofunctionalization of alkenes. nih.govacs.org In this type of transformation, a phenol bearing an alkene-containing side chain, such as (E)-2-(3-Phenyl-2-propen-1-yl)-4-(trifluoromethyl)phenol, can be cyclized. nih.govacs.org

The reaction proceeds via the formation of a thiiranium ion intermediate, which is then captured intramolecularly by the phenolic hydroxyl group. nih.govacs.org This cyclization results in the formation of a chroman ring system. nih.gov The reactivity of the phenol in this process is influenced by its electronic properties. Phenols with strongly electron-withdrawing groups, like the -CF₃ group in 4-TFMP, are less nucleophilic and may require more forcing reaction conditions, such as elevated temperatures, to achieve cyclization. nih.govacs.org For the highly electron-poor 4-CF₃-substituted phenol, refluxing in toluene (B28343) was required to effect complete conversion in O-alkylation reactions, a preliminary step for some intramolecular transformations. nih.gov In enantioselective cyclizations, the electron-withdrawing nature of the 4-CF₃ group can make the substrate insufficiently reactive at lower temperatures, sometimes necessitating higher temperatures and specialized reagents to achieve good yield and enantioselectivity. acs.org

Iv. Advanced Analytical Techniques for Characterization and Quantification of 4 Trifluoromethyl Phenol in Research

Spectroscopic Methodologies in Research

Spectroscopic techniques are indispensable for the structural analysis of 4-(Trifluoromethyl)phenol. By interacting with the molecule at different energy levels, these methods offer a comprehensive picture of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR is used to identify the hydrogen atoms (protons) in the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons on the benzene (B151609) ring and the proton of the hydroxyl group. The splitting patterns and chemical shifts of the aromatic protons confirm the para-substitution pattern on the ring. rsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon framework. chemicalbook.com The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly crucial for fluorine-containing compounds. It provides a direct way to observe the trifluoromethyl group, which typically appears as a sharp singlet in the spectrum. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for tracking the fluorine moiety in various chemical and biological systems. nih.govnih.gov For instance, the ¹⁹F NMR chemical shift for the closely related compound, 1-(benzyloxy)-4-(trifluoromethyl)benzene, is observed at approximately -61.49 ppm in deuterochloroform. rsc.org

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~7.53DoubletAromatic Protons (ortho to -CF₃)
¹H~6.95DoubletAromatic Protons (ortho to -OH)
¹H~10.29SingletHydroxyl Proton (-OH)
¹³C~156SingletC-OH
¹³C~127QuartetAromatic CH (ortho to -CF₃)
¹³C~124Quartet-CF₃
¹³C~122SingletC-CF₃
¹³C~116SingletAromatic CH (ortho to -OH)
¹⁹F~ -62Singlet-CF₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group, the aromatic ring (C=C), and the trifluoromethyl (-CF₃) group. The strong and broad absorption band for the O-H stretch is indicative of the phenolic hydroxyl group. The C-F stretching vibrations typically appear as very strong and sharp peaks in the fingerprint region of the spectrum. nist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3350Broad, StrongO-H StretchPhenolic Hydroxyl
~3050Weak to MediumC-H StretchAromatic
~1620MediumC=C StretchAromatic Ring
~1330StrongC-F StretchTrifluoromethyl
~1170StrongC-F StretchTrifluoromethyl
~1120StrongC-F StretchTrifluoromethyl
~840StrongC-H Bending (out-of-plane)para-substituted Aromatic

Data compiled from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When this compound is exposed to UV or visible light, it absorbs energy, causing electrons to be promoted from their ground state to higher energy excited states. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure. du.edu.eg

The UV-Vis spectrum of this compound is primarily influenced by the phenolic chromophore. The spectrum typically shows absorption bands corresponding to π→π* transitions within the benzene ring. researchgate.net The position and intensity of these bands can be affected by the solvent and the pH of the solution. For example, in basic solutions, the deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a bathochromic (red) shift in the absorption maximum. researchgate.net This property is often utilized in photochemical studies to investigate reaction kinetics and mechanisms at different pH values. researchgate.net For phenol (B47542) itself, a λmax of 275 nm is observed. docbrown.info

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to elucidate its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the elemental composition. massbank.eu

In the mass spectrometer, this compound is ionized, typically by electron ionization (EI), which often leads to the fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound (162.11 g/mol ). nist.govspectrabase.com Other significant fragments provide clues about the molecule's structure.

Table 3: Major Fragments in the High-Resolution Mass Spectrum (LC-ESI-QTOF) of this compound

m/z Relative Intensity (%) Possible Fragment
161.0239100[M-H]⁻
141.013415[M-H-HF]⁻
113.018110[M-H-HF-CO]⁻

Data sourced from MassBank record MSBNK-Athens_Univ-AU200951. massbank.jp

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or environmental and biological samples. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

GC is often coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), for quantification and identification. researchgate.net For enhanced sensitivity, especially in biological samples, an electron-capture detector (ECD) can be employed, as the trifluoromethyl group has a high affinity for capturing electrons. massbank.jp In some applications, derivatization of the phenol group is performed to improve its chromatographic properties. researchgate.net Research studies have successfully used GC-MS to identify and quantify this compound in various matrices, including water samples. In one such study, the retention time of this compound was determined as part of an investigation into water contamination. researchgate.netcsic.es

High-Performance Liquid Chromatography (HPLC) for Compound Monitoring and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust capabilities for separation, identification, and quantification. advancechemjournal.comijarsct.co.in Its application is crucial in monitoring the compound itself and in the analysis of its metabolites in various matrices. researchgate.netjelsciences.com

In pharmaceutical research, HPLC methods are developed to resolve and quantify this compound, which can be a metabolite or degradation product of active pharmaceutical ingredients. For instance, it is a known degradation product of the antidepressant fluoxetine (B1211875). Validated HPLC methods, often following FDA and ICH guidelines, are used to analyze the compound in pure form, as well as in biological samples like human urine and plasma. ijarsct.co.inresearchgate.net A typical HPLC system for this purpose would be equipped with a Diode-Array Detector (DAD), which allows for the spectral identification of the analyte peak. researchgate.netscience.gov

The versatility of HPLC is demonstrated by its various modes of operation. Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. advancechemjournal.com The choice of column, such as a C18 or a more specialized polar-embedded phase, and the optimization of the mobile phase composition are critical for achieving the desired separation from other components in the sample. science.gov

Key Parameters in a Typical HPLC Method for this compound Analysis:

ParameterExample SpecificationPurpose
Column C18, 5 µm particle sizeStationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Eluent to carry the sample through the column and affect separation.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Injection Volume 10 µLThe amount of sample introduced into the system.
Detector Diode-Array Detector (DAD) or UV-VisTo detect and quantify the analyte as it elutes from the column.
Wavelength ~225 nmThe specific wavelength at which this compound absorbs UV light.

This table represents a generalized example; specific parameters are optimized for each unique application and matrix.

Metabolite analysis often requires the high sensitivity and resolving power of HPLC to separate structurally similar compounds from the parent drug and endogenous matrix components. researchgate.netjelsciences.com For example, in studies of flutamide (B1673489), an anti-androgen drug, HPLC methods have been developed to separate and quantify its metabolites, which include hydroxylated and nitrated trifluoromethyl-containing phenolic compounds. researchgate.net

Coupled Analytical Techniques for Comprehensive Analysis

To overcome the limitations of standalone methods and to gain deeper insight into complex samples, analytical techniques are often coupled. These hyphenated techniques provide a multi-dimensional analysis, combining separation with highly specific identification capabilities.

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography (TGA-GC) is a powerful combination for studying the thermal stability and decomposition of materials like this compound. srainstruments.com TGA measures the change in mass of a sample as a function of temperature, identifying the temperatures at which degradation occurs. chromatographyonline.com

When this compound is heated, it decomposes, releasing various gaseous products. Coupling the TGA to a mass spectrometer allows for the real-time identification of these evolved gases based on their mass-to-charge ratio. chromatographyonline.com However, when multiple compounds are released simultaneously, MS alone may struggle to differentiate them. netzsch.com

This is where TGA-GC-MS offers a significant advantage. srainstruments.comnetzsch.com The evolved gases from the TGA are first directed to a gas chromatograph, which separates the individual components of the gas mixture. srainstruments.com Each separated component then enters the mass spectrometer for identification. netzsch.com This allows for the unambiguous identification of complex mixtures of thermal decomposition products. For this compound, this could include toxic gases such as hydrogen fluoride (B91410) (HF), carbon monoxide (CO), and various fluorinated aromatic compounds.

Typical Workflow for TGA-GC-MS Analysis:

Heating: The this compound sample is heated in the TGA furnace under a controlled atmosphere (e.g., helium or nitrogen). chromatographyonline.com

Gas Evolution: As the sample decomposes, volatile products are released.

Transfer: The evolved gases are transferred via a heated line to the GC. srainstruments.com

Separation: The GC column separates the mixture of gases based on their boiling points and interaction with the stationary phase. netzsch.com

Identification: The separated components are ionized and detected by the MS, providing a mass spectrum for each compound, which can be compared against a library (e.g., NIST) for positive identification. netzsch.com

This technique is invaluable for understanding the thermal hazards of a compound and for studying the pyrolysis of materials containing this compound moieties. netzsch.com

For the comprehensive analysis of this compound and its derivatives in highly complex matrices, such as environmental or biological samples, a multi-hyphenated technique like HPLC-SPE-NMR-TOF-MS can be employed. mdpi.comuoa.gr This advanced approach combines the separation power of HPLC, the sample clean-up and concentration capability of Solid-Phase Extraction (SPE), and the definitive structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by high-resolution Time-of-Flight Mass Spectrometry (TOF-MS). mdpi.comchromatographyonline.com

The process begins with HPLC separation. chromatographyonline.com As a peak of interest, potentially containing this compound or a metabolite, elutes from the column, it is trapped on a small SPE cartridge. chromatographyonline.com This step serves two purposes: it concentrates the analyte and allows for the removal of the HPLC mobile phase, which is often incompatible with NMR analysis. chromatographyonline.com The trapped compound is then eluted from the SPE cartridge with a small volume of a deuterated solvent suitable for NMR. chromatographyonline.com

The sample is then transferred to the NMR spectrometer for structural analysis. NMR provides detailed information about the molecular structure, including the connectivity of atoms, which is crucial for the unequivocal identification of unknown metabolites or degradation products. chromatographyonline.com Simultaneously, or in a parallel analysis, TOF-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the compound. uoa.gr

This powerful combination is particularly useful in metabolite identification studies and in environmental research for identifying novel transformation products of pollutants like phenolic compounds. mdpi.com

Application in Reference Standards and Quality Control for Research Materials

This compound serves as an essential reference material for quality control in research and industrial laboratories. synzeal.com A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. iaea.org

In its role as a reference standard, this compound is used for:

Method Validation: To confirm that an analytical method, such as an HPLC assay, is accurate, precise, and specific for the intended analysis. ijarsct.co.insynzeal.com

Instrument Calibration: To calibrate analytical instruments, ensuring the reliability of the data they produce. iaea.org

Identity Confirmation: By comparing the analytical signature (e.g., retention time in HPLC, mass spectrum in MS) of an unknown peak in a sample to that of the this compound reference standard, its identity can be confirmed.

Quantification: To accurately determine the concentration of this compound in a sample by comparing the response of the sample to a calibration curve generated from the reference standard.

Organizations like the United States Pharmacopeia (USP) provide well-characterized lots of such compounds, sometimes as "Analytical Materials," to ensure consistency and traceability in analytical results across different laboratories. usp.org The availability of a reliable reference standard is a prerequisite for any quantitative study and is fundamental to ensuring the quality and reproducibility of research findings involving this compound. synzeal.comiaea.org

V. Computational and Theoretical Chemistry Studies of 4 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-(Trifluoromethyl)phenol and its derivatives.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For trifluoromethylphenols, calculations are often performed to find the most stable conformation (the structure with the lowest energy). For instance, studies on the hydrolytic defluorination of this compound utilized the M06-2X functional with the 6-311+g(d,p) basis set for geometry optimization in the gas phase, accounting for solvent effects with continuum models.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for the parent this compound is not detailed in the provided sources, studies on closely related derivatives, such as Schiff bases, demonstrate the accuracy of this approach. In one such study, the calculated C-O bond length was 1.342 Å (compared to an experimental value of 1.357(8) Å) and the imine C=N bond length was 1.290 Å (compared to an experimental 1.283(8) Å), showing good agreement.

DFT also allows for the analysis of electronic properties, such as the distribution of electron density across the molecule. Natural Population Analysis (NPA) of this compound revealed that the β-carbanion has a charge of -0.288, a key factor in its reactivity and defluorination mechanism. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the entire aromatic system.

Table 1: Representative Theoretical vs. Experimental Bond Lengths for a this compound Derivative Data based on a related Schiff base compound.

BondTheoretical Bond Length (Å) (DFT)Experimental Bond Length (Å) (X-ray)
C-O (Phenolic)1.3421.357(8)
C=N (Imine)1.2901.283(8)
Source:

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a

Structure–Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies, particularly those employing computational modeling and quantitative structure-activity relationship (QSAR) analysis, are pivotal in understanding how the chemical structure of a compound influences its biological activity. frontiersin.orgresearchgate.net For this compound and its derivatives, these studies provide insights into the molecular features that govern their interactions with biological targets.

The trifluoromethyl (-CF3) group is a key structural feature of this compound. Its strong electron-withdrawing nature and high lipophilicity significantly impact the molecule's physicochemical properties. researchgate.net Computational models help to quantify these effects and predict how modifications to the molecule might alter its biological efficacy. For instance, the substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a common strategy in medicinal chemistry. Statistical analysis of large compound datasets has shown that while this substitution does not guarantee an improvement in bioactivity on average, in a significant percentage of cases (around 9.19%), it can lead to an increase in activity by at least an order of magnitude. researchgate.net

Computational approaches like molecular docking are used to simulate the binding of this compound derivatives to the active sites of target proteins. mdpi.com These simulations can predict the binding affinity and orientation of the ligand within the protein's binding pocket, providing a rationale for the observed biological activity. The trifluoromethyl group, for example, can enhance binding affinity by increasing the lipophilicity of the compound, which facilitates its penetration through cell membranes.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, untested compounds. For phenolic compounds, including those with trifluoromethyl substitutions, QSAR can help to identify the key structural determinants for a particular biological effect. uq.edu.au

Detailed Research Findings:

Computational studies have been applied to various derivatives of this compound to elucidate their SAR for different biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. d-nb.info

One area of investigation has been in the development of androgen receptor modulators. In these studies, the 2-trifluoromethyl-4-fluorophenyl moiety was found to form extensive hydrophobic and van der Waals interactions with the receptor's binding site. nih.gov The fluorine atom at the 4-position was also observed to form a hydrophilic interaction with a glutamine residue (Q711) in the receptor. nih.gov

In the context of antiplasmodial activity, SAR studies on 2-phenoxybenzamides revealed the importance of the trifluoromethyl group. A derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, demonstrated high antiplasmodial activity and low cytotoxicity. mdpi.com

Furthermore, in the design of potential antioxidant and anticancer agents, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been synthesized and evaluated. d-nb.info The presence of the trifluoromethyl group was a key feature in the design of these compounds. d-nb.info

The following table summarizes findings from computational SAR studies on compounds containing the trifluoromethylphenyl moiety:

Compound SeriesBiological Target/ActivityKey SAR Findings from Computational Modeling
Dihydropyridone derivativesAndrogen Receptor ModulatorsThe 2-trifluoromethyl-4-fluorophenyl group engages in hydrophobic and van der Waals interactions within the binding site. The 4-fluoro substituent forms a hydrophilic interaction with Q711. nih.gov
2-PhenoxybenzamidesAntiplasmodial (against P. falciparum)The trifluoromethyl group is a key substituent in active compounds. The position and nature of other substituents on the phenoxy and benzamido rings significantly influence activity and selectivity. mdpi.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesAntioxidant and AnticancerThe trifluoromethyl group at position 2 of the chromenone ring is a crucial structural element for activity. Electron-withdrawing groups on the benzamide (B126) side chain enhance antioxidant activity. d-nb.info

These examples underscore the utility of computational modeling in rational drug design, allowing for the prediction and explanation of the biological activities of complex molecules derived from this compound.

Vi. Applications of 4 Trifluoromethyl Phenol in Advanced Materials Science Research

Polymer Synthesis and Monomer Applications

4-(Trifluoromethyl)phenol serves as a critical monomer and intermediate in the synthesis of specialized polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of the fluorine-rich -CF3 group in the polymer backbone or as a pendant group can significantly alter the material's properties.

The compound is a key precursor in the creation of fluorinated polymers and polyimides. Research has demonstrated the synthesis of novel aromatic diamine monomers containing trifluoromethylphenyl groups, which are then polymerized with various aromatic dianhydrides. rsc.org This process yields high-molecular-weight fluorinated polyimides. rsc.org The incorporation of these bulky, fluorinated pendant groups results in polymers with significantly improved properties, such as enhanced solubility. rsc.org

One method for polymerization involves the thermal dehydrofluorination of p-trifluoromethylphenol under reduced pressure, which leads to the formation of a polymer through a p-quionoidal intermediate. nih.gov The resulting polymeric solid from heptafluoro-p-cresol, a related compound, was found to have a softening range of 65 to 70 °C and a molecular weight between 3000 and 4000. nih.gov

Furthermore, this compound and its derivatives are important intermediates in the synthesis of liquid crystals. chemicalbook.comlabinsights.nl They are used to create complex molecules that exhibit mesomorphic (liquid crystalline) properties. For instance, liquid crystals such as (E)-4-(((4-(trifluoromethyl) phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate and (E)-4-(4-trifluoromethylphenyl)azo phenyl 4-alkoxy benzoates have been synthesized using trifluoromethyl-containing precursors. researchgate.nettandfonline.com

The incorporation of this compound into polymer structures is a well-established strategy for improving the thermal and chemical resilience of the resulting materials. chemimpex.comchemimpex.com The strong carbon-fluorine bonds in the trifluoromethyl group contribute to increased stability. This makes materials derived from it suitable for high-performance applications in demanding environments, such as the aerospace and automotive industries. chemimpex.com

Fluorinated polyimides synthesized using a diamine monomer containing four pendant trifluoromethylphenyl groups exhibit exceptional thermal stability. rsc.org These polymers demonstrate high glass transition temperatures and retain their structural integrity at elevated temperatures. rsc.orgresearchgate.net Research findings have shown that these polyimides exhibit 5% weight loss at temperatures exceeding 550°C in a nitrogen atmosphere. rsc.org

Development of Coatings and Advanced Material Formulations

This compound and its derivatives are utilized in the formulation of advanced coatings and materials where durability and resistance to harsh conditions are critical. chemimpex.comchemimpex.comsmolecule.com The hydrophobic and stable nature of the trifluoromethyl group helps to create protective surfaces. chemimpex.com These properties are advantageous for high-performance coatings, adhesives, and specialty polymers designed for use in challenging industrial sectors. chemimpex.comchemimpex.com

Research has explored its use in creating materials with specific functionalities. For example, 4-[4-(Trifluoromethyl)phenoxy]phenol has been coupled with lignosulfonates using laccase enzymes. rsc.org This enzymatic modification resulted in films that exhibited reduced swelling and an increased aqueous contact angle, demonstrating an advanced approach to material formulation. rsc.org The compound is also explored for its potential in creating materials that require specific resistance to chemical degradation. chemimpex.comsolubilityofthings.com

Synthesis of Phthalocyanine (B1677752) Derivatives for Material Applications

This compound is a precursor for synthesizing substituted phthalonitriles, which are then used to create complex phthalocyanine molecules. colab.wsrsc.org These highly conjugated macrocycles have applications in various fields of materials science, from sensing to medicine.

Phthalocyanine derivatives containing trifluoromethylphenoxy groups have shown significant promise as active layers in chemical gas sensors. researchgate.netmdpi.com A hybrid material composed of tetra-(4-trifluoromethylphenoxy)phthalocyanine cobalt and reduced graphene oxide (rGO) has been developed as a highly sensitive and selective sensor for hydrogen sulfide (B99878) (H₂S) gas at room temperature. rsc.orgrsc.org

The electron-withdrawing properties of the trifluoromethyl group are believed to increase the concentration of charge carriers (holes) in the phthalocyanine/rGO hybrid material, which enhances its sensing performance. rsc.orgrsc.org This sensor demonstrated a remarkable ability to detect H₂S at parts-per-billion (ppb) levels with excellent selectivity over other inorganic and organic gases. rsc.org

Metallophthalocyanines derived from precursors like this compound are being actively investigated as photosensitizers for photodynamic therapy (PDT), an alternative cancer treatment. colab.wstubitak.gov.trworldscientific.com PDT involves the use of a photosensitizing drug that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, to destroy cancer cells. nih.govworldscientific.com

The introduction of trifluoromethyl groups into the phthalocyanine structure can enhance its photophysical and photochemical properties. researchgate.net Studies on zinc(II) and indium(III) phthalocyanine complexes bearing 3,5-bis(trifluoromethyl)phenoxy groups have shown that these compounds are highly effective at generating singlet oxygen, a key cytotoxic agent in PDT. researchgate.net The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ).

Additionally, nanoparticles incorporating trifluoromethyl-pyrrolidone silicon phthalocyanine have been developed for targeted imaging and in vitro photodynamic therapy in breast cancer cells, highlighting the ongoing innovation in this area. nih.gov

6.4. High-Energy-Density Materials (HEDMs) Research researchgate.net

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (−CF3) group, is a significant strategy in the development of advanced high-energy-density materials (HEDMs). mdpi.com The presence of a −CF3 group can lead to enhanced thermal stability, higher material density, and an improved oxygen balance, all of which are desirable properties for energetic materials. mdpi.comresearchgate.net Theoretical studies and experimental findings indicate that the high energy of the C-F bond and the formation of hydrogen fluoride (B91410) (HF) during detonation contribute to a large energy release. researchgate.netx-mol.com

Research in this area has utilized derivatives of this compound to synthesize novel energetic compounds. A notable approach involves the use of 2,6-Dinitro-4-(trifluoromethyl)phenol as a key precursor. researchgate.net In one study, this dinitrophenol derivative was reacted with a series of nitrogen-rich azoles through a proton transfer mechanism to synthesize energetic acid-base salts. researchgate.net The azoles used included imidazole (B134444), 3-nitropyrazole, 1,2,4-triazole (B32235), 3-amino-1,2,4-triazole, 3,5-diamino-1,2,4-triazole, 5-aminotetrazole (B145819), and 5-nitrotriazolone. researchgate.net

The resulting energetic salts were characterized to determine their physical properties and explosive performance, which was then compared to established explosives like TNT and RDX. Single crystal X-ray diffraction studies for the salts derived from imidazole and 1,2,4-triazole showed densities of 1.675 g/cm³ and 1.670 g/cm³, respectively. researchgate.net Computational analysis using specialized software (EXPLO 5) was employed to predict the detonation properties. researchgate.net

The findings demonstrated that these new materials are promising HEDMs. researchgate.net For instance, the salt synthesized with 5-aminotetrazole (compound 8 in the study) exhibited a calculated detonation velocity of 8918 m/s, which is superior to that of RDX. Another compound from the series showed a calculated heat of detonation of 5858 kJ/kg, a value comparable to high-performance explosives like RDX and HMX. Thermogravimetric and differential scanning calorimetry (TGA/DSC) analyses confirmed that the synthesized compounds possess acceptable thermal stability. researchgate.net This line of research highlights the utility of the this compound framework in creating a new class of powerful and stable energetic materials. researchgate.net

Research Findings: Energetic Salts from 2,6-Dinitro-4-(trifluoromethyl)phenol

The following table summarizes the calculated performance of energetic salts synthesized from 2,6-Dinitro-4-(trifluoromethyl)phenol and various azoles, with comparisons to standard explosives. Data is derived from computational studies.

Compound Name/PrecursorDensity (ρ) (g/cm³)Detonation Velocity (VOD) (m/s)Heat of Detonation (Q) (kJ/kg)Reference Explosive Comparison
Imidazolium 2,6-dinitro-4-(trifluoromethyl)phenolate1.675 researchgate.netData not specifiedData not specified-
1,2,4-Triazolium 2,6-dinitro-4-(trifluoromethyl)phenolate1.670 researchgate.netData not specifiedData not specified-
Energetic Salt (unspecified, from study)Data not specifiedData not specified5858On par with RDX and HMX
5-Aminotetrazolium 2,6-dinitro-4-(trifluoromethyl)phenolateData not specified8918Data not specifiedExceeds RDX
Reference: RDX 1.80~8750~5860-
Reference: TNT 1.65~6900~4230-

Vii. Environmental Chemistry and Ecotoxicological Studies of 4 Trifluoromethyl Phenol

Environmental Occurrence and Transformation Pathways

4-(Trifluoromethyl)phenol is not typically released directly into the environment in large quantities but appears as a result of the breakdown of other chemicals. rsc.org Its presence and persistence are governed by several chemical and physical processes in water and soil.

This compound is widely recognized in scientific literature as a significant transformation product of fluoxetine (B1211875), the active ingredient in many common antidepressant medications. rsc.orgacs.orgacs.orgebi.ac.uknih.govchemicalbook.com Fluoxetine can undergo degradation in the environment through processes like photodegradation (breakdown by sunlight) and biodegradation. acs.orgnih.gov One of the primary degradation pathways involves the cleavage of the phenolether bond in the fluoxetine molecule, a process known as O-dealkylation. acs.orgnih.govresearchgate.netresearchgate.net This cleavage results in the formation of this compound and 3-(methylamino)-1-phenyl-1-propanol. acs.orgnih.govresearchgate.net Therefore, the prevalence of fluoxetine in wastewater effluents and surface waters leads to the indirect introduction of 4-TFMP into aquatic environments. rsc.orgacs.org

As a consequence of its formation from parent compounds like fluoxetine, this compound has been detected in environmental samples. rsc.org Its presence has been confirmed in groundwater, which can become contaminated through various transport mechanisms. csic.es In one documented pollution event, this compound was identified as the causative agent of a malodorous episode in a tap water supply, with concentrations reaching up to 600 ng/L in distributed water and as high as 17,000 ng/L in the groundwater source. csic.es While specific data on its prevalence in soil is less common, its physicochemical properties suggest it can be mobile in soil environments.

The fate of this compound in sunlit aquatic environments is largely dictated by photodegradation. acs.org Studies show that it breaks down when exposed to UV light, particularly UV-B radiation. acs.orgnih.govresearchgate.net This process is significantly influenced by the pH of the water. The degradation rate is faster at higher pH levels (i.e., in alkaline or neutral solutions) compared to acidic conditions. acs.org

The mechanism of photodegradation is complex, involving self-sensitized photolysis where the 4-TFMP molecule absorbs light and initiates reactions. acs.orgnih.govresearchgate.net These reactions are mediated by reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are highly reactive and oxidize the 4-TFMP molecule. acs.orgnih.govresearchgate.net This photo-oxidative process leads to several outcomes, including defluorination (loss of fluorine atoms), dimerization (joining of two molecules), and, significantly, the cleavage of the aromatic ring to form other byproducts. acs.orgresearchgate.net

In addition to photodegradation, this compound can undergo spontaneous hydrolysis in water, a process that does not require light. rsc.orgacs.org This reaction is particularly notable because it can lead to complete defluorination, breaking the strong carbon-fluorine bonds of the trifluoromethyl (−CF₃) group. rsc.orgrsc.org This hydrolytic defluorination is highly dependent on pH, occurring under neutral to alkaline conditions. rsc.orgacs.org

Research indicates that the reaction proceeds through a key rate-determining step involving a β-elimination, likely via an E1cb mechanism. rsc.orgrsc.org This process is initiated by the deprotonation of the phenol's hydroxyl group, which is more prevalent at higher pH. rsc.orgrsc.org The hydrolysis of 4-TFMP primarily yields 4-hydroxybenzoic acid and fluoride (B91410) ions as the major products. rsc.org High-resolution mass spectrometry has also identified transient intermediates in this process, including a benzoyl fluoride intermediate. rsc.orgrsc.org

Formation of Environmentally Significant Byproducts

The transformation of this compound is of particular environmental concern because it can act as a precursor to highly persistent and mobile pollutants.

One of the most significant byproducts of the photodegradation of this compound is Trifluoroacetic Acid (TFA). rsc.orgrsc.org TFA is a very persistent and mobile environmental pollutant that is classified as a per- and polyfluoroalkyl substance (PFAS), and its concentrations in the environment are reportedly increasing. rsc.orgacs.org

The photochemical breakdown of 4-TFMP can lead to the formation of TFA through oxidative ring cleavage. acs.orgnih.govresearchgate.net The yield of TFA from this process is heavily dependent on pH. Studies using UV-B lamps have shown that under acidic conditions (pH 4.3), the molar yield of TFA can reach up to 9.2%. acs.orgacs.org In contrast, under alkaline conditions (pH 10.5), the yield is significantly lower, at around 1.3%. acs.orgacs.org This competing mechanism to complete defluorination contributes to the environmental load of TFA, a compound of growing concern due to its persistence and ubiquity. rsc.orgacs.orgresearchgate.net

Interactive Data Tables

Table 1: pH-Dependent Photodegradation of this compound and TFA Formation

This table summarizes the findings from a study on the aqueous photolysis of 4-TFMP, showing how pH affects its degradation and the resulting formation of Trifluoroacetic Acid (TFA).

pH4-TFMP Degradation Rate Constant (kdeg, h⁻¹)Predicted TFA Molar Yield (TFAss%)Reference
4.30.0819.2% ± 0.2% acs.org
7.10.174.1% ± 0.1% acs.org
10.50.701.3% ± 0.1% acs.org

Table 2: Identified Products from the Transformation of this compound

This table lists the major products formed from 4-TFMP through different environmental transformation pathways.

Transformation PathwayPrimary Products IdentifiedReference
Hydrolytic Defluorination4-hydroxybenzoic acid, Fluoride ions rsc.org
PhotodegradationTrifluoroacetic Acid (TFA), Dimers acs.orgresearchgate.net

Dimerization and Other Transformation Products

This compound (4-TFMP) undergoes various transformation processes in the environment, leading to a range of byproducts. These transformations are influenced by factors such as pH, light exposure, and microbial activity.

During aqueous photochemistry, particularly under exposure to UV-B radiation, 4-TFMP can undergo dimerization. chemrxiv.orgnih.gov High-resolution mass spectrometry has identified the formation of dimer-like products during the hydrolysis of 4-TFMP, especially in its deprotonated phenolate (B1203915) form. rsc.orgrsc.org One study observed the formation of 2,2'-bis(fluorohydroxymethyl)biphenyl-4,4'-diol as an end product from the reaction of the related compound 3-trifluoromethylphenol with hydrogen phosphate (B84403) radicals, suggesting a potential pathway for dimer formation. ebi.ac.uk

Beyond dimerization, 4-TFMP degradation yields several other significant transformation products. A primary pathway is the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental pollutant. chemrxiv.orgnih.govrsc.org The yield of TFA from 4-TFMP photochemistry is pH-dependent, with acidic conditions favoring its formation (up to 9.2%) compared to alkaline conditions (1.3%). chemrxiv.orgnih.gov This process is mediated by reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, involving multiple oxidative additions before the aromatic ring cleaves. chemrxiv.orgnih.gov

Hydrolysis is another key transformation route. In aqueous solutions, 4-TFMP can hydrolyze to 4-hydroxybenzoic acid. rsc.orgebi.ac.uk This reaction proceeds via a quinone methide intermediate. ebi.ac.uk A benzoyl fluoride intermediate has also been identified during the hydrolysis of 4-TFMP. rsc.orgrsc.org

Biodegradation by common environmental bacteria presents another pathway for transformation. Microorganisms can utilize 4-TFMP as a sole source of carbon and energy. researchgate.netnih.gov This process typically involves the initial hydrolysis of parent compounds like fluoxetine to yield 4-TFMP. researchgate.netnih.gov The subsequent catabolism of 4-TFMP is thought to occur via meta-cleavage, which produces semialdehyde products. researchgate.netnih.gov The final products of this microbial degradation pathway include trifluoroacetate (B77799) and fluoride ions. researchgate.netnih.gov The fluoride ion likely results from the spontaneous defluorination of photolabile meta-cleavage products. nih.gov

The table below summarizes the identified transformation products of this compound.

Table 1: Transformation Products of this compound
Transformation Process Product(s) Reference(s)
Photochemical Dimerization Dimer-like products rsc.org, chemrxiv.org, nih.gov
Photochemical Oxidation Trifluoroacetic acid (TFA) rsc.org, chemrxiv.org, nih.gov
Hydrolysis 4-hydroxybenzoic acid, Benzoyl fluoride intermediate, Quinone methide intermediate rsc.org, ebi.ac.uk, rsc.org
Biodegradation Semialdehyde products, Trifluoroacetate, Fluoride ion researchgate.net, nih.gov,
Photodegradation Products of O-dealkylation, hydroxylation, and CF3 substitution researchgate.net, researchgate.net

Environmental Fate and Persistence

The environmental fate of 4-TFMP is dictated by its potential to accumulate in organisms and its stability in various environmental compartments, particularly aquatic systems.

The potential for a chemical to bioaccumulate is often initially assessed using its n-octanol/water partition coefficient (log Pₒw or log Kₒw). A log Pₒw value of 2.8 has been reported for this compound. sigmaaldrich.cn Based on this value, significant bioaccumulation is generally not expected. sigmaaldrich.cn Regulatory frameworks like REACH use the bioconcentration factor (BCF), often measured through OECD Test Guideline 305, as the main criterion for assessing bioaccumulation. service.gov.uk While direct BCF data for 4-TFMP is limited, the log Pₒw value provides a preliminary indication of its low bioaccumulation potential. sigmaaldrich.cn

Table 2: Physicochemical Properties and Bioaccumulation Potential of this compound

Parameter Value Interpretation Reference(s)
Partition Coefficient (log Pₒw) 2.8 Bioaccumulation is not expected sigmaaldrich.cn
Biodegradability Prediction Not readily biodegradable Suggests potential for persistence drugbank.com

The stability of 4-TFMP in aquatic environments is highly dependent on pH. rsc.org Hydrolysis of 4-TFMP has been observed across a pH range of 6.2 to 10.8. rsc.org The degradation kinetics are strongly influenced by the deprotonation state of the phenolic hydroxyl group. rsc.org In its deprotonated phenolate form, which is more prevalent at higher pH values, 4-TFMP is more reactive. rsc.org

Studies on the aqueous photochemistry of 4-TFMP show that photolysis rates are also pH-dependent, with degradation increasing at higher pH levels. acs.org For instance, the direct photolysis rate constant for trifluoromethylphenols at pH 10 can be two orders of magnitude larger than at pH 7. acs.org While some related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) are noted to be very stable and can remain toxic for long periods in aqueous systems, 4-TFMP can undergo complete hydrolytic defluorination under certain aqueous conditions. rsc.orgepa.gov This spontaneous defluorination is a key process influencing its persistence. rsc.orgrsc.org

Table 3: Stability of this compound in Aquatic Systems

Condition Observation Significance Reference(s)
Hydrolysis (pH 6.2 - 10.8) Degradation observed across this pH range Demonstrates pH-dependent instability rsc.org
Photolysis (varying pH) Rate constant is significantly higher at pH 10 vs. pH 7 Alkaline conditions enhance photochemical degradation acs.org
Aqueous Solution Can undergo complete hydrolytic defluorination A key pathway for its breakdown in water rsc.org, rsc.org

Ecotoxicity Studies (Excluding Dosage/Administration)

Ecotoxicological assessments have been conducted to understand the impact of 4-TFMP on various aquatic organisms. In comparative studies, 4-TFMP was found to be significantly less toxic than its parent compound, the antidepressant fluoxetine, and another major metabolite, norfluoxetine (B159337). ebi.ac.uk

Tests involving the protozoan Spirostomum ambiguum and the crustacean Thamnocephalus platyurus showed that both fluoxetine and norfluoxetine were very toxic, whereas 4-trifluoromethylphenol was much less toxic to these bioassays. ebi.ac.uk This suggests that the metabolic transformation of fluoxetine to 4-TFMP represents a detoxification pathway in terms of acute toxicity to these specific organisms. ebi.ac.uk It is important to distinguish 4-TFMP from other related fluorinated phenols, such as 4-Fluoro-3-(trifluoromethyl)phenol, which has been reported as toxic to aquatic life with long-lasting effects. thermofisher.com

Table 4: Comparative Ecotoxicity of this compound

Test Organism Compound Relative Toxicity Reference(s)
Spirostomum ambiguum (Protozoan) Fluoxetine (FLU) Very toxic ebi.ac.uk
Norfluoxetine (NFLU) ~50% more toxic than FLU ebi.ac.uk
This compound Much less toxic than FLU and NFLU ebi.ac.uk
Thamnocephalus platyurus (Crustacean) Fluoxetine (FLU) Very toxic ebi.ac.uk
Norfluoxetine (NFLU) ~50% more toxic than FLU ebi.ac.uk
This compound Much less toxic than FLU and NFLU ebi.ac.uk

Viii. Medicinal Chemistry and Biological Activity Research Involving 4 Trifluoromethyl Phenol

Precursor in the Synthesis of Bioactive Compounds

The chemical structure of 4-(Trifluoromethyl)phenol makes it a versatile intermediate for creating more complex molecules with therapeutic potential. nbinno.com Its trifluoromethyl group is particularly effective in modifying the electronic properties of aromatic rings and can improve the pharmacokinetic profiles of drug candidates. mdpi.com

Researchers have utilized the 4-(trifluoromethyl)phenyl moiety, for which this compound is a key synthetic starting material, to develop novel antimicrobial agents. The incorporation of this group is a strategy aimed at overcoming microbial resistance to existing antibiotics. nih.gov Chalcone derivatives containing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Studies have shown that compounds bearing a trifluoromethoxy group, a close structural relative, were often more effective than those with the trifluoromethyl group. nih.gov

The trifluoromethylphenyl scaffold is a component in the synthesis of experimental anti-inflammatory and analgesic compounds. For instance, novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for these properties. nih.gov In one study, a specific derivative, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, demonstrated anti-inflammatory activity comparable to indomethacin (B1671933) in animal models. nih.gov Additionally, conjugates of ibuprofen (B1674241) and quinoline, including derivatives with a 2-(trifluoromethyl)quinoline (B1226531) component, have been developed as potential anti-inflammatory and analgesic drug candidates. cardiff.ac.uk

This compound is an essential building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com The presence of the trifluoromethyl group is a common strategy in drug design to fine-tune the physicochemical properties of a molecule. mdpi.com It can enhance metabolic stability and lipophilicity, which improves a drug's ability to be absorbed and transported in the body. mdpi.comdatainsightsmarket.com This makes this compound a valuable intermediate for developing new drugs across different therapeutic areas, including anticancer and antithrombotic agent research. nbinno.com

A significant area of research involves the use of trifluoromethylphenyl structures in creating pyrazole (B372694) derivatives with potent antibacterial properties. nih.govrsc.orgresearchgate.net In these syntheses, a pyrazole-derived aldehyde is reacted with various anilines through reductive amination to produce the target molecules. nih.gov Several of these novel N-(trifluoromethyl)phenyl substituted pyrazole compounds have shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govrsc.org Notably, some of these compounds were found to be more effective than the antibiotic vancomycin (B549263) at eradicating preformed bacterial biofilms and showed low toxicity to human embryonic kidney cells. nih.gov

Antibacterial Activity of Selected Pyrazole Derivatives
Compound TypeTarget BacteriaKey Research FindingSource
N-(trifluoromethyl)phenyl substituted pyrazolesMethicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalisEffective growth inhibitors; prevent and eradicate biofilms more effectively than vancomycin. nih.gov
N-(trifluoromethyl)phenyl substituted pyrazolesMeropenem, oxacillin, and vancomycin-resistant Enterococcus faeciumThe most promising compounds are highly potent against multi-drug resistant clinical isolates. nih.govrsc.org
3-Fluoromethyl Pyrazole DerivativesEscherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus albusCompounds showed moderate to good antibacterial activity. tandfonline.com

The 4-(trifluoromethyl)phenyl structure has been incorporated into novel, nonsteroidal progesterone (B1679170) receptor (PR) antagonists. nih.govmdpi.comresearchgate.net Researchers have designed and synthesized a series of B-(trifluoromethyl)phenyl phosphine-borane derivatives for this purpose. mdpi.com Among the synthesized compounds, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was identified as the most potent, with an IC₅₀ value of 0.54 μM. nih.govmdpi.com Docking simulations suggest that the phosphine (B1218219) moiety plays a critical role in the interaction between the ligand and the receptor. nih.gov This research highlights phosphine-boranes as a versatile structural option in drug discovery for developing next-generation PR antagonists. mdpi.com

Metabolite of Pharmaceutical Compounds

This compound and its derivatives are known metabolites of several widely used pharmaceutical drugs. The metabolic process often involves enzymatic reactions in the liver that chemically alter the parent drug, and this compound can be one of the resulting products. chemicalbook.comnih.gov

It has been identified as a metabolite of the antidepressant drug Fluoxetine (B1211875) . chemicalbook.comnih.govebi.ac.uk The body metabolizes fluoxetine into several compounds, including this compound. ebi.ac.uk

Derivatives of this compound are also major metabolites of the nonsteroidal antiandrogen drug Flutamide (B1673489) , used in the treatment of prostate cancer. researchgate.netdrugs.com Following oral administration, flutamide undergoes extensive metabolism, with 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) being the major urinary metabolite. researchgate.netdrugs.com Other identified metabolites include hydroxylated 4-nitro-3-(trifluoromethyl)-aniline. nih.gov

Similarly, the antiandrogen Bicalutamide is cleared almost exclusively by metabolism. nih.govresearchgate.net While the primary metabolic pathways are hydroxylation and glucuronidation, the core structure containing the trifluoromethyl group is central to its breakdown. nih.govwikipedia.org

The disease-modifying antirheumatic drug (DMARD) Leflunomide is metabolized into a primary active metabolite, M1 (teriflunomide), and many minor metabolites. fda.govnih.gov Among the quantifiable minor metabolites is 4-trifluoromethylaniline (TFMA), a compound structurally very similar to this compound, which has been detected at low levels in the plasma of some patients. fda.gov

This compound and its Derivatives as Drug Metabolites
Parent DrugDrug ClassMetaboliteSource
FluoxetineAntidepressant (SSRI)This compound chemicalbook.comnih.govebi.ac.uk
FlutamideAntiandrogen2-amino-5-nitro-4-(trifluoromethyl)phenol researchgate.netdrugs.com
FlutamideAntiandrogenHydroxylated 4-nitro-3-(trifluoromethyl)-aniline nih.gov
BicalutamideAntiandrogenMetabolites derived from the trifluoromethylphenyl core via hydroxylation and glucuronidation. nih.govwikipedia.org
LeflunomideAntirheumatic (DMARD)4-trifluoromethylaniline (TFMA) (a minor, related metabolite) fda.gov

Degradation Product of Fluoxetine

This compound (4-TFMP) is a recognized degradation product and metabolite of the widely prescribed antidepressant, fluoxetine. nih.gov The formation of 4-TFMP from fluoxetine can occur through various biological and environmental degradation pathways. In biological systems, the metabolism of fluoxetine can lead to the formation of this phenolic compound. nih.gov

Environmental degradation processes also contribute to the formation of 4-TFMP from fluoxetine present in water systems. nih.govresearchgate.netnih.gov Studies have shown that fluoxetine can be hydrolyzed to yield this compound and 3-(methylamino)-1-phenylpropan-1-ol. nih.gov This breakdown can be facilitated by microorganisms in wastewater treatment plants, which can utilize fluoxetine as a carbon and energy source. nih.govresearchgate.net Additionally, photodegradation in the presence of sunlight can lead to the cleavage of the ether bond in the fluoxetine molecule, resulting in the formation of 4-TFMP. nih.gov The degradation of fluoxetine and the subsequent formation of 4-TFMP have also been observed in the presence of ferrate(VI). researchgate.net

The identification of 4-TFMP as a primary degradation product is significant for understanding the environmental fate and potential impact of fluoxetine. The persistence and reactivity of 4-TFMP in aquatic environments are subjects of ongoing research.

Investigation of Metabolite Toxicity

Research has been conducted to evaluate the toxicity of this compound as a metabolite of fluoxetine. Studies on precision-cut rat liver slices have demonstrated that 4-TFMP exhibits cytotoxicity, as indicated by the loss of intracellular potassium. nih.gov This cytotoxic effect is accompanied by a decrease in intracellular glutathione (B108866) levels and an increase in fluoride (B91410) ion levels in a manner that is dependent on both time and concentration. nih.gov

Interestingly, the observed cytotoxicity of 4-TFMP does not appear to be a direct result of the fluoride ions released during its breakdown. nih.gov Experiments using equimolar concentrations of sodium fluoride or potassium fluoride did not produce the same toxic effects, suggesting an alternative mechanism of toxicity. nih.gov The ortho isomer, 2-(trifluoromethyl)phenol, which releases fluoride at a significantly slower rate, was found to be much less toxic to the liver slices, further supporting that fluoride release is not the primary driver of toxicity. nih.gov The toxic effects of 4-TFMP are instead attributed to the formation of a reactive quinone methide intermediate and its subsequent reactions with cellular components. nih.gov

Interaction with Biological Systems and Molecular Targets

Binding to Enzyme Active Sites

This compound has been shown to interact with and inhibit the activity of certain enzymes, notably the sulfhydryl-dependent enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov GAPDH is a key enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.orgnih.gov

The inhibitory effect of 4-TFMP on purified GAPDH is both time- and concentration-dependent. nih.gov The mechanism of this inhibition is closely linked to the loss of thiol residues within the enzyme. nih.gov The active site of GAPDH contains a critical cysteine residue, and the alkylation of this sulfhydryl group by reactive intermediates of 4-TFMP leads to a loss of enzyme activity. nih.govnih.gov The co-addition of glutathione, a molecule with a free thiol group, can prevent the 4-TFMP-induced loss of enzyme activity, highlighting the role of sulfhydryl interactions in this process. nih.gov

The binding of molecules to the active sites of enzymes is a critical aspect of their function and is influenced by the unique chemical environment created by the surrounding amino acid residues. researchgate.net The interaction of 4-TFMP with the active site of GAPDH serves as an example of how this compound can interfere with essential cellular processes.

Protein Alkylation via Quinone Methide Intermediates

A key aspect of the biological activity and toxicity of this compound is its ability to spontaneously hydrolyze in aqueous environments at physiological pH to form a reactive quinone methide intermediate. nih.gov This intermediate is an electrophile that can readily react with nucleophilic groups on proteins and other cellular macromolecules, a process known as alkylation. nih.govnih.gov

The formation of the quinone methide from 4-TFMP involves the loss of all three fluorine atoms. nih.gov This highly reactive species can be trapped by the addition of glutathione, a tripeptide containing a cysteine residue with a nucleophilic thiol group. nih.gov The resulting glutathione adduct is a cresol (B1669610) derivative with the glutathione moiety attached to a benzylic carbonyl group. nih.gov

The alkylation of proteins by the quinone methide intermediate is believed to be the primary mechanism behind the cytotoxicity of 4-TFMP. nih.gov This indiscriminate reaction with cellular macromolecules can disrupt their normal function. nih.gov The reactivity of quinone methides with protein nucleophiles generally follows the order of cysteine thiol > N-terminal amino > Nε-lysine ≈ NIm-histidine, with modifications to the side chains of lysine (B10760008) and histidine occurring with more electrophilic quinone methides. nih.gov This protein alkylation can lead to enzyme inhibition, as seen with glyceraldehyde-3-phosphate dehydrogenase, and broader cellular damage. nih.gov

Influence of Trifluoromethyl Group on Lipophilicity and Bioavailability

The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.comnih.gov This enhanced lipophilicity can facilitate the passage of a drug across biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. mdpi.comnih.gov For instance, the inclusion of a trifluoromethyl group in the structure of fluoxetine significantly enhances its lipophilicity, contributing to its effective penetration into the brain. mdpi.com

However, the effect of trifluorination on lipophilicity is not always straightforward and can depend on the position of the CF3 group within the molecule. nih.gov While trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, this effect is less pronounced at the beta and gamma positions, and can even lead to increased hydrophilicity at the delta and epsilon positions. nih.gov This variability is thought to be influenced by the inductive effect of the trifluoromethyl group on the acidity or basicity of nearby functional groups. nih.gov

Drug Design Strategies Utilizing the Trifluoromethyl Group

The unique properties of the trifluoromethyl (CF3) group make it a valuable tool in modern drug design. mdpi.comhovione.comwechemglobal.com Medicinal chemists employ several strategies that leverage the effects of trifluoromethyl substitution to optimize the pharmacological profiles of drug candidates. mdpi.com

One common strategy is to use the trifluoromethyl group to enhance a compound's metabolic stability. mdpi.com By replacing a metabolically vulnerable hydrogen atom or methyl group with a CF3 group, the rate of metabolic degradation can be reduced, leading to a longer half-life and potentially a lower required dose. mdpi.com The strong carbon-fluorine bonds in the CF3 group are resistant to enzymatic cleavage.

Another key strategy involves using the trifluoromethyl group to modulate the lipophilicity and bioavailability of a drug candidate. mdpi.comwechemglobal.com As discussed previously, increasing lipophilicity can improve membrane permeability and absorption. mdpi.com The trifluoromethyl group is a well-established lipophilic substituent used for this purpose. researchgate.net

The strong electron-withdrawing nature of the trifluoromethyl group can also be exploited in drug design. researchgate.net This property can influence the acidity or basicity of nearby functional groups, which in turn can affect how a drug molecule interacts with its biological target. mdpi.com For example, the introduction of a CF3 group can alter the pKa of a molecule, potentially leading to stronger binding interactions with a receptor or enzyme active site. mdpi.com In some cases, the trifluoromethyl group can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-enzyme binding. mdpi.com

Ix. Future Research Directions and Perspectives for 4 Trifluoromethyl Phenol

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 4-(trifluoromethyl)phenol exist, such as the two-step nucleophilic aromatic substitution from chlorobenzotrifluoride derivatives, there is a continuous drive for more efficient, sustainable, and versatile synthetic routes. Future research will likely focus on several promising areas:

Electrochemical Methods: Recent advancements in organic electrosynthesis offer a green and mild alternative for C-O bond formation. The development of electrochemical protocols for the direct O-trifluoromethylation of phenols using reagents like trifluoromethane (B1200692) sulfinate (Langlois reagent) presents a sustainable pathway. researchgate.net Further exploration could optimize these methods for this compound and its derivatives, potentially reducing the need for harsh reagents and metal catalysts. researchgate.net

Improved Catalytic Systems: Research into novel catalytic systems is crucial. This includes developing more efficient catalysts for reactions like the trifluoromethylthiolation of phenols, which can produce functionalized compounds for agrochemical and pharmaceutical applications.

Mild Trifluoromethoxylation Procedures: Traditional methods for creating aryl trifluoromethyl ethers often require harsh conditions. Newer, milder two-step procedures involving the conversion of phenols to xanthate intermediates and subsequent reaction with reagents like XtalFluor-E are being developed. nih.govacs.org Future work could refine these protocols to improve yields, expand the substrate scope to include more complex and heterocyclic phenols, and simplify the handling of reagents. nih.govacs.org

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this compound and its derivatives.

A comparison of emerging synthetic strategies highlights the trend towards milder and more sustainable methodologies.

Synthetic Strategy Key Reagents/Conditions Potential Advantages Research Focus
Electrochemical O-Trifluoromethylation Langlois reagent (CF3SO2Na), undivided cell, graphite (B72142) electrodesSustainable, mild conditions, avoids toxic reagents/catalystsOptimization for gram-scale synthesis, expanding substrate scope
Two-Step O-Trifluoromethylation via Xanthates Imidazolium salts, XtalFluor-E, TCCA or NFSIMild reaction conditions, high yields, suitable for heteroaryl compoundsImproving yields for volatile products, refining for electron-rich substrates
Improved Catalytic Trifluoromethylthiolation Electrophilic trifluoromethylthiolating agentsDirect functionalization, access to novel agrochemicals/pharmaceuticalsDevelopment of more active and selective catalysts

This table is generated based on data from scientific research articles. researchgate.netnih.govacs.org

Deeper Mechanistic Understanding of Environmental Transformations

This compound is recognized as an environmental transformation product of widely used pharmaceuticals like fluoxetine (B1211875). acs.orgrsc.orgacs.org Its presence in the environment and its potential to degrade into other persistent compounds, such as trifluoroacetic acid (TFA), necessitates a more profound understanding of its transformation pathways. acs.orgrsc.orgnih.gov

Future research should focus on:

Photodegradation Mechanisms: Studies have shown that this compound can form TFA via aqueous photochemistry, mediated by reactive oxygen species. nih.gov Further investigation is needed to fully elucidate the complex mechanisms, including the roles of different reactive species (e.g., singlet oxygen, hydroxyl radicals) and environmental conditions (e.g., pH, presence of natural organic matter) on TFA yield. acs.orgnih.gov

Hydrolytic Defluorination: The spontaneous defluorination of this compound in aqueous solutions, particularly under alkaline conditions, is a critical degradation pathway that can lead to the formation of 4-hydroxybenzoic acid. rsc.orgebi.ac.uk Research is ongoing to understand the kinetics and mechanisms of this hydrolysis, including the influence of substituents on the phenol (B47542) ring and the precise role of the phenolate (B1203915) form in promoting C-F bond cleavage. rsc.org A comprehensive study showed that while 2- and 4-TFMP undergo spontaneous defluorination, the 3-TFMP isomer does not, highlighting the importance of the substituent position. rsc.org

Biodegradation Pathways: While some fluorinated surfactants containing the 4-(trifluoromethyl)phenoxy moiety have been shown to be biodegradable, the specific microbial pathways and enzymes involved in the breakdown of this compound itself are less understood. nih.gov Identifying microorganisms and enzymatic systems capable of mineralizing this compound could lead to bioremediation strategies.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new compounds. For this compound and its derivatives, future computational research will be invaluable.

Predicting Reactivity and Degradation: Density Functional Theory (DFT) calculations have been used to model the energy barriers for hydrolytic defluorination, with results closely matching experimental values. rsc.org Expanding these models can help predict the environmental fate of a wider range of trifluoromethyl-substituted phenols and identify those most likely to persist or form problematic byproducts. rsc.org

Structure-Activity Relationship (SAR) Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of new therapeutic agents. For instance, molecular docking has been used to analyze derivatives like 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), predicting their binding affinities to protein targets in breast cancer. researchgate.net Such in silico screening allows for the rational design of derivatives with enhanced bioactivity and favorable drug-likeness properties. researchgate.net

Predicting Skin Sensitization: Quantum mechanistic models can be developed to predict the skin sensitization potential of phenolic compounds that are otherwise difficult to classify, helping to assess the safety of new derivatives early in the development process. nih.gov

The following table summarizes findings from a molecular docking study on potential breast cancer inhibitors derived from this compound.

Compound Target Binding Affinity (kcal/mol) Predicted Drug-Likeness
4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) Breast Cancer Proteins-6.0Favorable
4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) Breast Cancer Proteins-5.7Favorable

This table is generated based on data from a molecular docking analysis. researchgate.net

Development of New Material Science Applications

The incorporation of this compound into polymers and other materials can significantly enhance their properties. Future research in material science is expected to leverage these characteristics for advanced applications.

High-Performance Polymers: this compound is used in the synthesis of polymers and monomers, improving thermal stability and chemical resistance. sigmaaldrich.com Further research could focus on creating novel fluorinated polymers for demanding applications in aerospace, electronics, and protective coatings. chemimpex.comchemimpex.com The polymerization of related monomers like heptafluoro-p-cresol has been shown to produce polymers through a proposed perfluoro-p-quinonemethide intermediate, a mechanism that warrants further study for creating new materials. nih.gov

Advanced Coatings and Adhesives: The unique properties imparted by the trifluoromethyl group make it suitable for developing advanced coatings and adhesives with superior durability and resistance to environmental degradation. chemimpex.com

Supramolecular Chemistry: The strong electron-withdrawing nature of the trifluoromethyl group can be exploited in supramolecular chemistry to stabilize charge-transfer complexes and direct crystal packing through hydrophobic interactions, potentially leading to new co-crystals with tailored thermal and electronic properties.

Further Investigation into Biological Interactions and Therapeutic Potential

This compound serves as a valuable building block for a wide range of biologically active molecules. Future research will continue to explore its potential in medicinal chemistry.

Novel Antimicrobial Agents: Derivatives of this compound, such as certain arylureas, have shown potent activity against multidrug-resistant Gram-positive bacteria. Future work should focus on synthesizing and testing new derivatives to expand the spectrum of activity and overcome existing antibiotic resistance mechanisms.

Anticancer Drug Development: The trifluoromethyl group is a key feature in many modern pharmaceuticals. Derivatives of this compound, including oxadiazoles (B1248032) and chromones, have been synthesized and tested for anticancer activity against various cell lines. researchgate.netd-nb.info For example, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant growth inhibition against multiple cancer cell lines. researchgate.net Further research should aim to optimize these lead compounds to improve their efficacy and selectivity, and to elucidate their mechanisms of action at the molecular level.

Enzyme Inhibition Studies: this compound has been shown to inhibit sulfhydryl-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase, likely through the formation of a reactive quinone methide intermediate that alkylates cellular macromolecules. ebi.ac.uk A deeper investigation into these interactions could lead to the design of specific enzyme inhibitors for therapeutic purposes. Understanding the spontaneous hydrolysis to a quinone methide is crucial for predicting both cytotoxicity and potential therapeutic action. ebi.ac.uk

The following table presents data on the anticancer activity of a 1,3,4-oxadiazole (B1194373) derivative synthesized using a 4-(trifluoromethyl)phenyl moiety.

Compound Cancer Cell Line Growth Inhibition (%)
N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineNCI-H522 (Lung)53.24
"K-562 (Leukemia)47.22
"MOLT-4 (Leukemia)43.87
"LOX-IMVI (Melanoma)43.62
"HL-60(TB) (Leukemia)40.30

This table is generated based on data from a study on the biological potential of 1,3,4-oxadiazol-2-amines. researchgate.net

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7_7H5_5F3_3ONIST
Molecular Weight162.1092 g/molNIST
CAS Registry Number402-45-9NIST
IUPAC NameThis compoundJunkai

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (e.g., vapor respirators) in poorly ventilated areas .
  • Engineering Controls: Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation exposure .
  • Thermal Decomposition Risks: Avoid open flames or high temperatures, as decomposition releases toxic gases (e.g., HF, CO, halogenated compounds). Use dry powder or CO2_2 extinguishers for fires .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For HF exposure, apply calcium gluconate gel and seek emergency medical attention .

Advanced: What methodologies are recommended for synthesizing derivatives of this compound?

Methodological Answer:

  • Co-Crystallization: Use mechanochemical grinding with co-formers like syringic acid or trans-cinnamic acid (1:1 stoichiometry) to engineer co-crystals. Validate structures via single-crystal X-ray diffraction and FT-IR .
  • Nitro-Derivative Synthesis: Introduce nitro groups via electrophilic aromatic substitution. For example, nitration with HNO3_3/H2_2SO4_4 under controlled temperatures (0–5°C) yields 2-nitro-4-(trifluoromethyl)phenol .
  • Hazard Mitigation: Perform risk assessments for reagents (e.g., cesium carbonate, DMF) and monitor gas evolution using oil bubblers during reactions .

Advanced: How can researchers analyze thermal decomposition products of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Couple with mass spectrometry (TGA-MS) or gas chromatography (TGA-GC) to identify volatile decomposition products (e.g., HF, CO, fluorinated aromatics) .
  • FT-IR Gas Analysis: Monitor gas-phase emissions in real-time during controlled heating (e.g., 200–500°C) to detect HF signatures (~4000 cm1^{-1}) .

Q. Table 2: Hazardous Decomposition Products

ConditionProductsSource
CombustionHF, CO, halogenated compoundsTCI
High TemperatureFluorinated aromaticsNIST

Advanced: What strategies mitigate gas evolution during synthesis reactions involving this compound?

Methodological Answer:

  • Controlled Reagent Addition: Use dropwise addition of reactive agents (e.g., alkyl halides) to minimize sudden gas release.
  • Gas Trapping Systems: Employ oil bubblers or scrubbers (e.g., NaOH solution for HF neutralization) to capture hazardous gases .
  • Pressure Relief: Equip reactors with pressure-relief valves for exothermic or gas-evolving reactions .

Advanced: How does the trifluoromethyl group influence the compound’s applications in supramolecular chemistry?

Methodological Answer:
The -CF3_3 group enhances:

  • Electron-Withdrawing Effects: Stabilizes charge-transfer complexes in co-crystals, as demonstrated in urotropine co-crystals with 4-[4-(trifluoromethyl)phenoxy]phenol .
  • Hydrophobic Interactions: Facilitates non-covalent bonding in crystal lattices, improving thermal stability of co-crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.